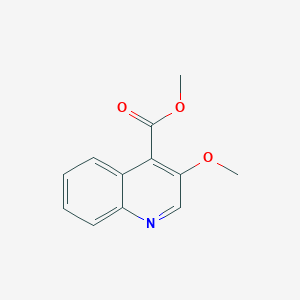
甲基3-甲氧基喹啉-4-羧酸酯
描述
“Methyl 3-methoxyquinoline-4-carboxylate” is a chemical compound with the CAS Number: 893566-48-8 . It has a molecular weight of 217.22 and its IUPAC name is "methyl 3-methoxyquinoline-4-carboxylate" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-methoxyquinoline-4-carboxylate” is represented by the InChI code: 1S/C12H11NO3/c1-15-10-7-13-9-6-4-3-5-8(9)11(10)12(14)16-2/h3-7H,1-2H3 . This indicates that the compound has a complex structure involving carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.
科学研究应用
合成和晶体学研究
- 甲基化的区域选择性:Kovalenko等人(2020年)的研究调查了4-羟基-2-硫代-1,2-二氢喹啉-3-羧酸酯的连续烷基化,导致产物包括甲基4-甲氧基-2-(甲硫基)喹啉-3-羧酸酯。这项研究提供了甲基化反应的区域选择性的见解,对于设计用于药物发现的组合库至关重要。他们的研究结果表明在设计乙型肝炎病毒复制抑制剂方面的潜在应用,得到了分子对接模拟和体内生物学研究的支持 (Kovalenko et al., 2020)。
- 新型一锅合成:Kovalenko等人(2019年)描述了一种通过缩合合成甲基4-羟基-2-硫代-1,2-二氢喹啉-3-羧酸酯的新方法。该方法强调了这类化合物的高效性和大规模生产的潜力,通过各种光谱技术强调了结构和电子构型分析 (Kovalenko et al., 2019)。
生物活性和应用
- 细胞毒活性:Wang等人(2011年)从内生菌株链霉菌sp. neau50中鉴定出一种新的喹啉衍生物,甲基8-(3-甲氧基-3-甲基丁基)-2-甲基喹啉-4-羧酸酯。该化合物对人类肺腺癌细胞株A549表现出细胞毒性,表明其作为开发抗癌药物的引物化合物的潜力 (Wang et al., 2011)。
化学反应性和转化研究
- 自由基酯化:Mu等人(2022年)的研究探讨了使用甲酸酯作为羰基来源对未活化烯烃进行自由基酯化。这项研究说明了甲酸甲酯在合成羧酸酯中的实用性,展示了一种可以应用于在温和条件下引入酯官能团的方法,可用于甲基3-甲氧基喹啉-4-羧酸酯衍生物 (Mu et al., 2022)。
气相反应和质谱研究
- 气相反应生成羧酸:Thevis等人(2008年)研究了质谱仪中取代异喹啉到羧酸的气相反应。他们的研究结果突出了使用质谱研究类似甲基3-甲氧基喹啉-4-羧酸酯及其衍生物的反应性的潜力,为理解它们在制药和化学研究领域中的行为提供了基础 (Thevis et al., 2008)。
安全和危害
The safety information for “Methyl 3-methoxyquinoline-4-carboxylate” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
methyl 3-methoxyquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-10-7-13-9-6-4-3-5-8(9)11(10)12(14)16-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQRTAGGFCWXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2N=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxyquinoline-4-carboxylate | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

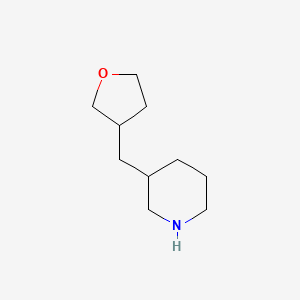
![[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428995.png)
![[3-(Naphthalen-1-yloxy)phenyl]methanamine](/img/structure/B1428999.png)
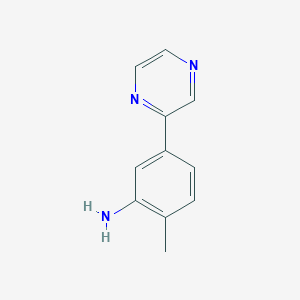
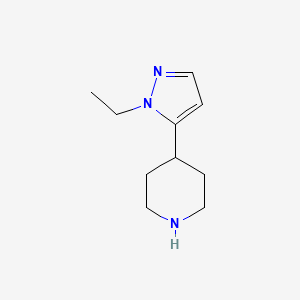
![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1429005.png)
![{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid](/img/structure/B1429006.png)
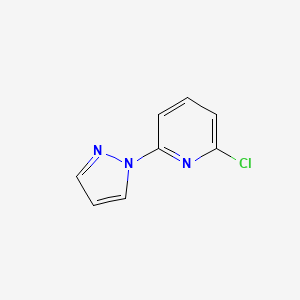
![[4-(Propylsulfanyl)phenyl]methanol](/img/structure/B1429009.png)
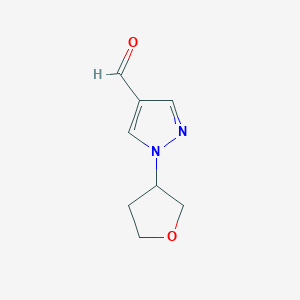
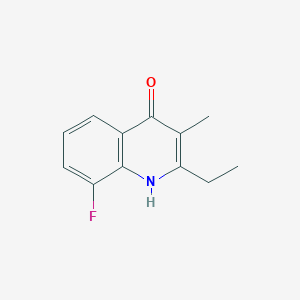
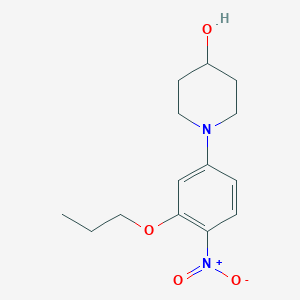
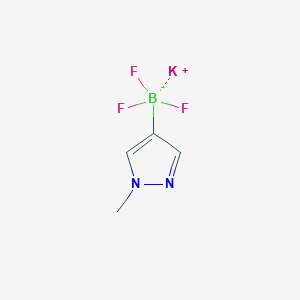
![Spiro[chroman-2,3'-pyrrolidine]](/img/structure/B1429014.png)